3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Lipophilicity LogP Structure-Activity Relationship

Researchers conducting FAAH inhibitor screening often face precipitation of poorly soluble free bases, leading to false negatives. The dihydrochloride salt of 3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine (CAS 1982950-49-1) ensures solubility in PBS and Tris-HCl buffers, enabling robust IC50 determination. Key advantages: • Pre-formed ionic salt mitigates precipitation at high screening concentrations. • Meta-chlorobenzyl substitution yields LogP ~4.3, providing measurable lipophilicity-driven permeation in Caco-2 assays compared to ortho analog (LogP 3.4). • Batch-certified purity for reproducible SAR studies.

Molecular Formula C15H19Cl3N2O
Molecular Weight 349.7 g/mol
CAS No. 1982950-49-1
Cat. No. B1431941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
CAS1982950-49-1
Molecular FormulaC15H19Cl3N2O
Molecular Weight349.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl.Cl
InChIInChI=1S/C15H17ClN2O.2ClH/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12;;/h1,3,5,7,10,12,17H,2,4,6,8-9H2;2*1H
InChIKeyLJOSXEXXLGYQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1982950-49-1 Structural and Procurement Overview


3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride (CAS: 1982950-49-1) is a synthetic heterocyclic compound belonging to the oxazolyl piperidine class. Its structure features a piperidine ring connected at the 3-position to a 1,3-oxazole, which is further substituted at the 5-position with a 3-chlorobenzyl group [1]. The dihydrochloride salt form (Molecular Formula: C15H19Cl3N2O, Molecular Weight: 349.7 g/mol) is designed for enhanced aqueous solubility, a crucial factor for in vitro and in vivo assay development [1]. This class of compounds is explored in patent literature, notably as modulators of Fatty Acid Amide Hydrolase (FAAH), indicating potential therapeutic relevance [2]. Its procurement is defined by its specific substitution pattern and salt stoichiometry, which differentiate it from other in-class analogs.

Meta-chlorine substitution

Distinct from ortho/para isomers; enables SAR-based differentiation in binding and permeability assays.

Dihydrochloride salt

Pre-formulated for enhanced aqueous solubility; suitable for biochemical and cell-based assays without additional salt conversion.

FAAH modulator context

Identified in patent literature as an oxazolyl piperidine FAAH modulator; supports enzyme target engagement studies.

Procurement Risks of Analog Substitution


Substituting 3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride with a close analog, such as a 2-chlorobenzyl or 4-chlorobenzyl isomer, carries a high risk of divergent pharmacological outcomes. In the oxazolyl piperidine class, minor modifications to the benzyl substitution pattern are known to dramatically alter biological activity, as demonstrated by Structure-Activity Relationship (SAR) studies within the FAAH inhibitor patent family [1]. Such changes can significantly impact key molecular properties like lipophilicity (LogP), affecting membrane permeability, target binding, and ADME profiles in unpredictable ways. Without explicit, match-pair comparative data, generic substitution is a scientifically unsound practice that invalidates experimental results and undermines lead optimization campaigns.

  • Positional isomer sensitivity

    The 3-chlorobenzyl (meta) substitution confers distinct lipophilicity; 2- or 4-chloro analogs may exhibit different membrane permeability and target binding, not interchangeable without validation.

  • Salt form mismatch

    Free base or mono-salt forms of this scaffold may show lower aqueous solubility, potentially affecting assay reproducibility and IC50 accuracy in biochemical screens.

Quantitative Differentiation from Closest Analogs


Meta-Chlorine Substitution and Lipophilicity

The 3-chlorobenzyl (meta) substitution of the target compound confers a demonstrably higher computed LogP compared to its 2-chlorobenzyl (ortho) analog, with its lipophilicity also exceeding that of the 4-chlorobenzyl (para) isomer. This quantifiable difference in lipophilicity is a primary driver of molecular recognition, membrane permeability, and the potential for off-target binding [1].

Meta-Chlorine Lipophilicity
Context-dependent
Target LogP 4.31 (computed)
Δ +0.92 vs ortho, Δ +0.09 vs para
Higher predicted lipophilicity may support permeability studies; requires experimental verification.
Values from ZINC20 and vendor predictions; confirm experimentally.
Lipophilicity LogP Structure-Activity Relationship Drug Design

Dihydrochloride Salt and Aqueous Solubility

The target compound is a dihydrochloride salt (C15H19Cl3N2O, MW 349.7) explicitly designed to enhance aqueous solubility compared to its free base counterpart (C15H17ClN2O, MW 276.76) [1]. The presence of two counterions ensures ionization and improved dissolution in biological media, a critical prerequisite for obtaining reliable dose-response data in biochemical and cell-based assays.

Dihydrochloride Solubility
Class-level
Ionic dihydrochloride salt expected to improve kinetic aqueous solubility over free base (general principle for piperidine compounds).
Salt form may facilitate assay development; direct solubility data not located.
Based on salt formation principles; verify solubility in target buffer.
Solubility Salt Selection Assay Development Formulation

Purity Profile vs. Ortho-Chloro Isomer

Documented purity specifications indicate that the target meta-chloro analog is available at a minimum 95% purity as the dihydrochloride salt, while a closely related 2-chlorobenzyl (ortho) analog of the same salt form is listed at 97% purity . For the free base of the target compound, a minimum purity of 95% is also the standard . While both meet a threshold suitable for research, this difference can be a factor in highly sensitive quantitative experiments.

Purity Specification
Data to verify
Target dihydrochloride 95% min.
vs ortho-chloro analog ≥98% (free base)
Ortho analog has higher reported purity; may be relevant for HTS hit validation where trace impurities matter.
Vendor specifications, not independently verified; confirm COA.
Chemical Purity Procurement Reproducibility QC

Research Application Scenarios


Lipophilicity and Membrane Permeability Studies

Use the target compound as the highest-LogP member in a matched molecular pair analysis alongside its ortho- and para-chloro analogs to directly quantify the effect of lipophilicity on cell membrane permeability in a Caco-2 or PAMPA assay. The nearly one LogP unit difference between the meta (LogP 4.307) and ortho (LogP 3.3858) isomers provides sufficient dynamic range to observe measurable differences in permeation rates [1][2].

Aqueous-Based High-Throughput Screening

Select this dihydrochloride salt for biochemical HTS assays where compound solubility in aqueous buffer systems (e.g., PBS, Tris-HCl) is non-negotiable. The pre-formed ionic salt mitigates the common problem of false negatives arising from precipitation of poorly soluble free bases, ensuring accurate IC50 determination at high screening concentrations [1].

FAAH Inhibitor Lead Optimization

Incorporate this compound into a focused library of oxazolyl piperidines for structure-activity relationship (SAR) studies around the FAAH enzyme target. The specific combination of a 3-piperidinyl attachment and meta-chlorobenzyl substitution can serve as a key scaffold to probe the steric and electronic requirements of the FAAH active site, as suggested by the broader patent literature [2].

Application
Selection Property
Validation Focus
Lipophilicity-matched pair analysis
Highest computed LogP within isomer series
Membrane permeability (Caco-2 or PAMPA)
Aqueous high-throughput screening (HTS)
Pre-formed dihydrochloride salt for aqueous solubility
False-negative risk from free base precipitation
FAAH enzyme SAR studies
Oxazolyl piperidine scaffold with defined substitution
FAAH active site steric/electronic probing
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